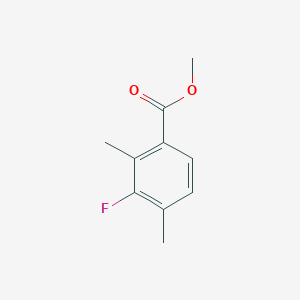

Methyl 2,4-dimethyl-3-fluorobenzoate

Description

Methyl 2,4-dimethyl-3-fluorobenzoate is an aromatic ester characterized by a benzoate backbone substituted with methyl groups at the 2- and 4-positions and a fluorine atom at the 3-position. The molecular formula is inferred as C${10}$H${11}$FO$_2$, with a molecular weight of 182.19 g/mol. The methyl groups enhance steric bulk and lipophilicity, while the fluorine atom introduces electron-withdrawing effects, influencing reactivity and solubility .

Propriétés

IUPAC Name |

methyl 3-fluoro-2,4-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-6-4-5-8(10(12)13-3)7(2)9(6)11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOITQPWFKGOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)OC)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654253 | |

| Record name | Methyl 3-fluoro-2,4-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26584-27-0 | |

| Record name | Methyl 3-fluoro-2,4-dimethylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26584-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-fluoro-2,4-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications De Recherche Scientifique

Methyl 2,4-dimethyl-3-fluorobenzoate is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a precursor for pharmaceuticals, and a reagent in various chemical reactions. Its applications include:

Chemistry: Used in the synthesis of complex organic molecules and as a reference compound in spectroscopy studies.

Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe in biological imaging.

Medicine: Investigated for its potential therapeutic properties in drug development.

Industry: Utilized in the production of agrochemicals and as an intermediate in the manufacture of dyes and pigments.

Mécanisme D'action

Methyl 2,4-dimethyl-3-fluorobenzoate is structurally similar to other fluorinated benzoic acid derivatives, such as methyl 2-fluorobenzoate and methyl 4-fluorobenzoate. its unique combination of fluorine and methyl groups at specific positions on the benzene ring gives it distinct chemical and physical properties. These differences can influence its reactivity, stability, and suitability for various applications.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2.1 Fluorinated Benzoic Acid Derivatives

- 2,4-Difluoro-3-Methylbenzoic Acid (C$8$H$6$F$2$O$2$) Structural Differences: Replaces the ester group (-COOCH$_3$) with a carboxylic acid (-COOH). Properties: The carboxylic acid group increases polarity and acidity (pKa ~2–3), making it more reactive in acid-base reactions compared to the ester. Applications: Used as a synthetic intermediate in pharmaceuticals and agrochemicals.

- Methyl 2-Fluoro-3-Nitrobenzoate (C$8$H$6$FNO$_4$) Structural Differences: Substitutes the 3-fluoro and 2,4-dimethyl groups with a 2-fluoro and 3-nitro group. Properties: The nitro group (-NO$_2$) is strongly electron-withdrawing, increasing electrophilicity at the aromatic ring. This enhances reactivity in nucleophilic aromatic substitution (NAS) compared to methyl/fluoro-substituted analogs . Applications: Likely used in explosives or dye synthesis due to nitro group reactivity.

2.2 Complex Esters with Diverse Functional Groups

Sandaracopimaric Acid Methyl Esters (C${21}$H${32}$O$_2$)

- Structural Differences : Derived from diterpene resins, featuring a polycyclic hydrocarbon backbone.

- Properties : Higher molecular weight (308.5 g/mol) and hydrophobicity due to the bulky hydrocarbon structure. Boiling points exceed 300°C, contrasting with simpler aromatic esters like the target compound .

- Applications : Used in natural resin formulations and varnishes.

- Triflusulfuron Methyl Ester (C${11}$H${11}$F$3$N$4$O$_5$S) Structural Differences: Contains a sulfonylurea group (-SO$_2$NHCONH-) linked to a triazine ring. Properties: Acts as a herbicide by inhibiting acetolactate synthase (ALS) in plants. The sulfonylurea group enables systemic activity, unlike the non-bioactive aromatic ester . Applications: Commercial herbicide for broadleaf weed control.

2.3 Physical and Chemical Properties Comparison

| Property | Methyl 2,4-Dimethyl-3-Fluorobenzoate | 2,4-Difluoro-3-Methylbenzoic Acid | Methyl 2-Fluoro-3-Nitrobenzoate |

|---|---|---|---|

| Molecular Weight | 182.19 g/mol | 172.13 g/mol | 199.14 g/mol |

| Functional Group | Ester (-COOCH$_3$) | Carboxylic Acid (-COOH) | Ester (-COOCH$_3$) |

| Key Substituents | 2,4-CH$_3$, 3-F | 2,4-F, 3-CH$_3$ | 2-F, 3-NO$_2$ |

| Polarity | Moderate (ester) | High (acid) | High (nitro group) |

| Reactivity | Moderate (electron-withdrawing F) | High (acid catalysis) | High (electrophilic NAS) |

Activité Biologique

Methyl 2,4-dimethyl-3-fluorobenzoate (MDMF) is a compound of increasing interest in pharmaceutical and agrochemical research due to its potential biological activities. This article explores its biological activity, including its effects on microbial growth, potential therapeutic applications, and structure-activity relationships.

Antifungal Activity

Recent studies have indicated that MDMF exhibits significant antifungal properties. In silico docking studies suggest that MDMF can interact effectively with fungal proteins, particularly those involved in pathogenicity. For instance, MDMF demonstrated a binding energy of -5.00 kcal/mol with the fungal protein 4FPR, indicating a strong interaction that could inhibit fungal growth .

Table 1: Binding Energies of MDMF with Fungal Proteins

| Protein | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|

| 4FPR | -5.00 | Hydrogen bonds |

| Other Proteins | Varies | Varies |

Antimicrobial Activity

In addition to antifungal effects, MDMF has shown promise as an antibacterial agent. Studies focusing on the degradation of fluorobenzoic acids by Pseudomonas species revealed that derivatives like MDMF could be utilized to inhibit bacterial growth, suggesting potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom at the 3-position and methyl groups at the 2 and 4 positions significantly influences the biological activity of MDMF. Research indicates that halogenated benzoates often exhibit enhanced activity compared to their non-halogenated counterparts due to increased lipophilicity and altered electronic properties .

Table 2: Comparison of Biological Activities of Benzoate Derivatives

| Compound | Antifungal Activity | Antibacterial Activity |

|---|---|---|

| Methyl 2,4-dimethyl-3-fluorobenzoate | High | Moderate |

| Methyl 4-bromo-2-fluorobenzoate | Very High | Low |

| Methyl benzoate | Low | Low |

Case Studies

- In Silico Drug Evaluation : A study utilized molecular docking techniques to evaluate the interaction of MDMF with various fungal proteins. The results indicated that MDMF could serve as a lead compound for developing new antifungal agents .

- Degradation Studies : Research on the biodegradation pathways of fluorobenzoates showed that compounds similar to MDMF are effectively broken down by soil bacteria, suggesting environmental applications in bioremediation .

Toxicity and Safety Profile

Toxicity assessments are crucial for evaluating the safety of MDMF for potential therapeutic use. Preliminary studies indicate that while MDMF exhibits bioactivity, its toxicity profile requires further investigation to ensure safe application in clinical settings . The predicted toxicity parameters suggest moderate toxicity, warranting careful dosage considerations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.